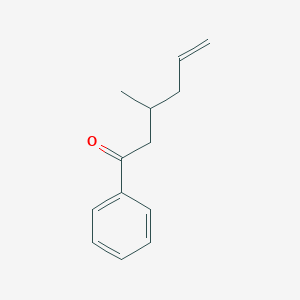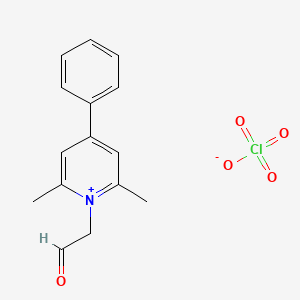
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound with a complex structure that includes a pyridinium ion
Métodos De Preparación
The synthesis of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with benzaldehyde to form an intermediate, which is then reacted with ethyl chloroacetate. The final step involves the addition of perchloric acid to yield the perchlorate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate can be compared with similar compounds such as:
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,6-trichlorobenzoate
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,4-trimethoxybenzoate
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Propiedades
| 113728-83-9 | |
Fórmula molecular |
C15H16ClNO5 |
Peso molecular |
325.74 g/mol |
Nombre IUPAC |
2-(2,6-dimethyl-4-phenylpyridin-1-ium-1-yl)acetaldehyde;perchlorate |
InChI |
InChI=1S/C15H16NO.ClHO4/c1-12-10-15(14-6-4-3-5-7-14)11-13(2)16(12)8-9-17;2-1(3,4)5/h3-7,9-11H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
CIXIDWAZLXNJHV-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=[N+]1CC=O)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


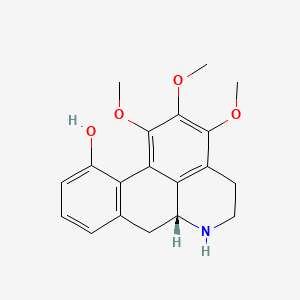


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
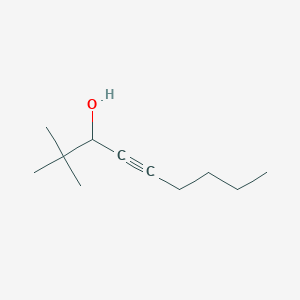
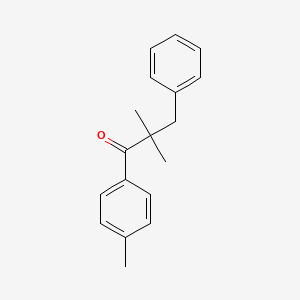
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)

